disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate
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Overview
Description
Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate is a complex organic compound with the molecular formula C16H8N4Na2O8S2 . This compound is known for its unique structure, which includes pyridine, triazine, and furan rings, making it a valuable substance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate typically involves multiple stepsThe sulfonation of the furan rings is a crucial step, which is usually achieved using sulfuric acid or other sulfonating agents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process .
Chemical Reactions Analysis
Types of Reactions
Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the triazine and pyridine rings .
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted triazine compounds .
Scientific Research Applications
Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate involves its interaction with metal ions and biological molecules. The compound forms stable complexes with metal ions, which can be detected using spectrophotometric methods. In biological systems, it can interact with proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-pyridyl)-5,6-bis(5-sulfo-2-furyl)-1,2,4-triazine disodium salt
- Ferene disodium salt
- Ferene-S
Uniqueness
Disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate is unique due to its specific combination of pyridine, triazine, and furan rings, along with the sulfonate groups. This structure imparts distinct chemical properties, making it particularly useful in analytical and biochemical applications .
Properties
Molecular Formula |
C16H8N4Na2O8S2 |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate |
InChI |
InChI=1S/C16H10N4O8S2.2Na/c21-29(22,23)12-6-4-10(27-12)14-15(11-5-7-13(28-11)30(24,25)26)19-20-16(18-14)9-3-1-2-8-17-9;;/h1-8H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
IVLSEFOVPQFJBB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N=N2)C3=CC=C(O3)S(=O)(=O)[O-])C4=CC=C(O4)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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